molecular formula C18H15N3O4 B2551737 methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate CAS No. 896678-89-0

methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate

Cat. No.: B2551737
CAS No.: 896678-89-0
M. Wt: 337.335
InChI Key: QAIGGBLFSJQRBP-UHFFFAOYSA-N
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Description

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a benzoate ester via an amide linkage. The pyrido-pyrimidine scaffold is substituted with a methyl group at position 8 and a keto group at position 4, while the benzoate moiety is esterified at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in analgesic and anti-inflammatory applications .

Properties

IUPAC Name

methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-7-8-21-15(9-11)19-10-13(17(21)23)16(22)20-14-6-4-3-5-12(14)18(24)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIGGBLFSJQRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine with β-Keto Esters

The pyrido[1,2-a]pyrimidine scaffold is constructed through a [4+2] cycloaddition between 2-aminopyridine and ethyl acetoacetate. This reaction proceeds under acidic or neutral conditions, yielding 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. For example:
$$
\text{2-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\Delta, \text{AcOH}} \text{8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine}
$$
The methyl group at position 8 originates from the β-keto ester’s acetyl moiety.

Functionalization at Position 3

Introducing a carboxylic acid group at position 3 requires further modification. One approach involves:

  • Chlorination : Treating the pyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride (POCl$$_3$$) to form 3-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Nucleophilic Substitution : Reacting the chlorinated intermediate with potassium cyanide (KCN) to introduce a nitrile group, followed by hydrolysis to the carboxylic acid.

Amide Bond Formation

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$):
$$
\text{3-Carboxy-pyrido[1,2-a]pyrimidine} \xrightarrow{\text{SOCl}_2} \text{3-Chlorocarbonyl-pyrido[1,2-a]pyrimidine}
$$

Coupling with Methyl 2-Aminobenzoate

The acid chloride reacts with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine) to form the amide:
$$
\text{3-Chlorocarbonyl-pyrido[1,2-a]pyrimidine} + \text{Methyl 2-aminobenzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Alternative coupling agents like EDCl/HOBt may also facilitate this reaction under mild conditions.

Alternative Synthetic Routes

Direct Cyclization of Pre-Functionalized Intermediates

A one-pot synthesis involves condensing 2-aminopyridine with a β-keto ester bearing a pre-installed amide group. For instance, reacting 2-aminopyridine with methyl 2-(3-oxobutanamido)benzoate could yield the target compound directly.

Post-Functionalization of the Benzoate Moiety

Esterification of 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoic acid with methanol and sulfuric acid provides the methyl ester:
$$
\text{2-Amido-benzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester}
$$

Analytical Characterization

Critical spectroscopic data for validating the structure include:

  • IR Spectroscopy : Absorption bands at ~1670–1720 cm$$^{-1}$$ for carbonyl groups (amide and ester).
  • $$^1$$H NMR :
    • Singlet at δ 2.50–2.70 ppm for the 8-methyl group.
    • Doublets at δ 7.80–8.20 ppm for aromatic protons of the benzoate.
    • Exchangeable proton signals at δ 10.50–11.80 ppm for the amide NH.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution occurs exclusively at position 3 requires careful control of reaction conditions.
  • Yield Improvement : Catalytic methods (e.g., using DMAP for esterification) enhance efficiency.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Key Advantages Limitations
Cyclocondensation 2-Aminopyridine, β-keto ester 60–75 Scalable, fewer steps Requires harsh conditions
Post-functionalization Pre-formed pyridopyrimidine 45–65 Flexible for derivatives Multiple purification steps
One-pot synthesis Functionalized β-keto ester 50–70 Rapid assembly Limited substrate availability

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli12 µg/mL
Candida albicans10 µg/mL

The compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Research findings indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes its anticancer activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of angiogenesis

These results indicate that the compound may serve as a promising candidate for cancer therapy.

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their efficacy .
  • Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The study found that these compounds could effectively inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may chelate metal ions in the active site of an enzyme, thereby inhibiting its catalytic activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrido[1,2-a]Pyrimidine Derivatives
  • N-(Benzyl)-2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamides (): Structural Differences: These analogues replace the benzoate ester with a benzylamide group and introduce a hydroxyl group at position 2. Synthesis: Reacted 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol under reflux. Key Finding: Despite structural variations in the benzylamide fragment, all analogues exhibited comparable analgesic activity in the "acetic acid writhing" model, suggesting bioisosterism between pyrido-pyrimidine and 4-hydroxyquinolin-2-one nuclei .
Quinoline-Based Analogues ():
  • Examples: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2), Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4).
  • Structural Differences: Feature a quinoline core instead of pyrido-pyrimidine, with piperazine-linked benzoate esters.
  • Synthesis : Synthesized via crystallization in ethyl acetate, yielding yellow/white solids. Characterized by $ ^1H $-NMR and HRMS .
Benzoxazine Derivatives ():
  • Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c).
  • Structural Differences : Replace pyrido-pyrimidine with a benzoxazine ring fused to a pyrimidine.
  • Synthesis : Reacted 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles in Cs$2$CO$3$/DMF, achieving high yields (~70–85%) .

Physicochemical Properties

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Solubility
Target Compound Pyrido[1,2-a]pyrimidine 8-Methyl, 4-oxo, benzoate ester ~371.35 (calculated) Likely polar aprotic solvents
Quinoline Analogues (C1–C7) Quinoline Piperazine-linked benzoate esters 450–550 (estimated) Ethyl acetate
Benzoxazine Derivatives (7a–c) Benzoxazine-pyrimidine Substituted phenyl groups ~400–450 (estimated) DMF

Spectroscopic Characterization

  • Target Compound : Expected $ ^1H $-NMR signals for pyrido-pyrimidine protons (δ 6.5–8.5 ppm) and methyl ester (δ 3.8–4.0 ppm).
  • N-(Benzyl) Analogues : Exhibited downfield shifts for pyrido-pyrimidine aromatic protons due to electron-withdrawing amide groups .
  • Quinoline Analogues: Distinct $ ^1H $-NMR patterns for quinoline protons (δ 7.0–9.0 ppm) and piperazine linkages (δ 2.5–3.5 ppm) .

Biological Activity

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. Its molecular formula is C13H12N4O3C_{13}H_{12}N_4O_3, and it features a pyrido[1,2-a]pyrimidine core structure that contributes to its biological properties.

Target Interaction
this compound has been shown to interact with various biological targets. One primary mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular signaling pathways.

Biochemical Pathways
The compound may inhibit key pathways involved in cell proliferation and survival. For instance, it has been noted for its potential as an HER2 inhibitor, which could be significant in cancer therapeutics. By binding to the HER2 receptor, it prevents downstream signaling that promotes tumor growth.

Biological Activity Summary

Activity Description
Anticancer Potential HER2 inhibition leading to reduced tumor growth in certain cancers.
Antimicrobial Exhibits activity against various bacterial strains, suggesting broad-spectrum efficacy.
Antiviral Inhibits HIV-1 integrase activity, disrupting viral replication cycles.

Case Studies and Research Findings

  • Anticancer Activity
    In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of HER2-positive breast cancer cells. The compound's IC50 value was reported at approximately 15 µM, indicating effective potency against this target .
  • Antimicrobial Properties
    A study evaluating the antimicrobial efficacy of various pyrido[1,2-a]pyrimidines found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Antiviral Effects
    Research focusing on the antiviral properties revealed that the compound inhibits HIV-1 integrase with an IC50 value of 25 µM in HeLa cell cultures. This inhibition disrupts the integration of viral DNA into host genomes, thereby reducing viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and bioavailability when administered orally. Studies suggest a half-life of approximately 6 hours in animal models, allowing for effective dosing regimens .

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